molecular formula C10H8BrNO B13671700 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

Cat. No.: B13671700
M. Wt: 238.08 g/mol
InChI Key: VJSSNFSNCVUVLJ-UHFFFAOYSA-N
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Description

4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a heterocyclic compound that features a cyclopropane ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted quinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

    7-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound shares a similar core structure but differs in the degree of hydrogenation and bromine substitution.

    2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with potential anticancer activity.

Uniqueness

4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is unique due to its specific structural features, such as the presence of a cyclopropane ring fused to a quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c11-8-3-1-2-5-6-4-7(6)10(13)12-9(5)8/h1-3,6-7H,4H2,(H,12,13)

InChI Key

VJSSNFSNCVUVLJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)NC3=C2C=CC=C3Br

Origin of Product

United States

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